Regiochemical Differentiation: 1-Cyclopropyl-3-Methyl vs. 3-Cyclopropyl-1-Methyl Positional Isomer
The target compound (CAS 844872-73-7) features a cyclopropyl group at the N1 position and a methyl group at C3, while its positional isomer ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-11-7) has the cyclopropyl at C3 and methyl at N1. This regiochemical swap is not trivial: the N1-cyclopropyl configuration places the strained, electron-donating cyclopropyl ring directly on the pyrazole nitrogen, altering the electronic environment of the ring and the reactivity of the C5-ester for subsequent amidation or hydrolysis. In pyrazole carboxamide fungicide patents, the N-cyclopropyl substitution pattern is specifically claimed as essential for achieving target potency against phytopathogenic fungi [1]. The positional isomer (CAS 133261-11-7) exhibits distinct predicted physicochemical properties: ACD/LogP 1.53, density 1.3±0.1 g/cm³, boiling point 315.0±30.0 °C, while the target compound, despite sharing the same molecular formula (C₁₀H₁₄N₂O₂, MW 194.23), is expected to show subtly different chromatographic retention and reactivity due to the reversed substitution .
| Evidence Dimension | Regiochemical identity – N1-cyclopropyl/C3-methyl vs. N1-methyl/C3-cyclopropyl substitution pattern |
|---|---|
| Target Compound Data | 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 844872-73-7); MW 194.23; SMILES CCOC(=O)c1cc(C)nn1C2CC2 |
| Comparator Or Baseline | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-11-7); MW 194.23; predicted ACD/LogP 1.53, density 1.3±0.1 g/cm³, boiling point 315.0±30.0 °C, polar surface area 44 Ų |
| Quantified Difference | No direct head-to-head quantitative comparison available for the two positional isomers in the open literature; differentiation is based on regioisomeric identity and patent-defined bioactivity requirements. |
| Conditions | Positional isomerism confirmed by systematic nomenclature (IUPAC: ethyl 2-cyclopropyl-5-methylpyrazole-3-carboxylate for the target compound) and SMILES string comparison. Physicochemical predictions from ACD/Labs Percepta Platform v14.00 for the 3-cyclopropyl-1-methyl isomer. |
Why This Matters
Procuring the incorrect positional isomer would yield a compound with different electronic properties at the pyrazole ring, potentially failing to produce active agrochemical or pharmaceutical derivatives in subsequent synthetic steps.
- [1] Bartels, G. et al. (2010). Fungicide pyrazole carboxamides derivatives. Patent US8772266. Abstract: Pyrazole carboxamides of formula (1) wherein Z1 represents substituted or non-substituted cyclopropyl. These compounds exhibit fungicidal, insecticidal, and nematicidal activities. View Source
